Dicyclohexylborane

Description

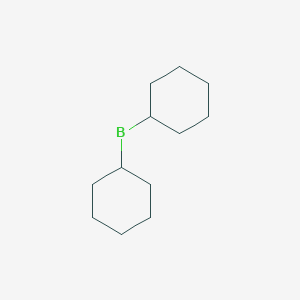

Structure

2D Structure

Properties

InChI |

InChI=1S/C12H22B/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h11-12H,1-10H2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUHUASWMJCSDTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B](C1CCCCC1)C2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22B | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50431825 | |

| Record name | dicyclohexylborane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50431825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1568-65-6 | |

| Record name | dicyclohexylborane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50431825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1568-65-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Properties of Dicyclohexylborane

Dicyclohexylborane is a white solid that is soluble in several organic solvents, including tetrahydrofuran (B95107) (THF), diethyl ether, dichloromethane, and pentane. chemicalbook.comchemicalbook.com It is typically prepared and used in situ or stored as a solid under an inert atmosphere due to its reactivity. chemicalbook.com

| Property | Value | Source |

| Chemical Formula | C₁₂H₂₃B | chemwhat.com |

| Molecular Weight | 178.12 g/mol | chemicalbook.com |

| Appearance | White solid | smolecule.com |

| Melting Point | 103-105 °C | chemicalbook.com |

Structurally, this compound features a central boron atom bonded to one hydrogen atom and two cyclohexyl groups. The molecule exists as a dimer with bridging hydrogens. The steric hindrance provided by the bulky cyclohexyl groups is a key determinant of its reactivity and selectivity.

Synthesis of Dicyclohexylborane

The most common method for the synthesis of dicyclohexylborane is the hydroboration of cyclohexene (B86901) with a borane (B79455) reagent. smolecule.comchemicalbook.com This reaction is typically carried out in a 2:1 molar ratio of cyclohexene to borane.

Reaction: 2 C₆H₁₀ + BH₃ → (C₆H₁₁)₂BH

Commonly used borane sources for this synthesis include borane-tetrahydrofuran (B86392) (BH₃·THF) or borane-dimethyl sulfide (B99878) (BH₃·SMe₂). chemicalbook.com The reaction is typically performed in an inert solvent like THF at a controlled temperature, often starting at 0 °C. chemicalbook.comprepchem.com The this compound product separates as a white solid from the reaction mixture. chemicalbook.com

Applications of Dicyclohexylborane in Advanced Organic Synthesis

Strategic Use in Selective Hydroboration Reactions

Hydroboration, the addition of a boron-hydrogen bond across a double or triple bond, is a cornerstone of modern synthetic chemistry. Dicyclohexylborane's steric bulk enhances its selectivity in these reactions, allowing for precise control over the regiochemical and stereochemical outcomes.

Highly Regioselective Functionalization of Olefinic Substrates

The hydroboration of alkenes with this compound proceeds with exceptional regioselectivity, adhering to an anti-Markovnikov addition pattern. masterorganicchemistry.comlibretexts.org This means the boron atom adds to the less substituted carbon of the double bond, a preference driven by both steric and electronic factors. umich.edu The bulky dicyclohexylboryl group is highly sensitive to the steric environment of the olefin, preferentially approaching the less hindered carbon atom. umich.eduwikipedia.org This steric control allows for the selective hydroboration of terminal alkenes over more substituted internal alkenes. wikipedia.org

For instance, in the hydroboration of styrene, while diborane (B8814927) gives a mixture of products, this compound places the boron atom at the terminal position with approximately 99% selectivity. researchgate.net Similarly, with cis-4-methyl-2-pentene (B1587906), this compound directs the boron to the less hindered carbon with 96-97% selectivity. researchgate.net This high degree of regiocontrol is crucial in complex syntheses where precise placement of a functional group is paramount.

Table 1: Regioselectivity of Various Hydroborating Agents

| Hydroborating Agent | Substrate: Styrene (Terminal:Internal) | Substrate: cis-4-methyl-2-pentene (Less Hindered:More Hindered) |

| Diborane (BH₃·THF) | 81 : 19 | 40 : 60 |

| This compound | 99 : 1 | 96 : 4 |

| Disiamylborane (B86530) | 98 : 2 | 97 : 3 |

| 9-Borabicyclo[3.3.1]nonane (9-BBN) | >99 : 1 | 99.8 : 0.2 |

Data compiled from multiple sources. researchgate.netsoton.ac.uk

Stereoselective Generation of Alcohols from Alkenes and Alkynes (Hydroboration-Oxidation)

The organoborane intermediates formed from hydroboration are versatile and can be readily oxidized, most commonly with hydrogen peroxide and a base, to yield alcohols. masterorganicchemistry.commasterorganicchemistry.com This two-step hydroboration-oxidation sequence provides a powerful method for the stereoselective synthesis of alcohols. smolecule.com

The hydroboration of alkynes with this compound is a stereospecific syn-addition, meaning the boron and hydrogen atoms add to the same face of the triple bond, resulting in a cis-alkenylborane. lumenlearning.comacs.orglibretexts.org Subsequent protonolysis (cleavage of the C-B bond with a proton source like acetic acid) affords a cis-alkene. This method is highly effective for the stereoselective synthesis of cis-alkenes, a common structural motif in natural products and pharmaceuticals. organic-chemistry.org The use of a bulky dialkylborane like this compound is crucial to prevent a second hydroboration of the resulting alkene. lumenlearning.comlibretexts.org

A notable application is the stereoselective reduction of alkynyl pinacolboronates to cis-alkenyl pinacolboronates. organic-chemistry.org This transformation is achieved through hydroboration with this compound followed by chemoselective protodeboronation with acetic acid. organic-chemistry.org

In the synthesis of complex molecules such as natural products, existing stereocenters in a substrate can influence the stereochemical outcome of subsequent reactions. This is known as substrate-controlled diastereoselection. The steric bulk of this compound makes it particularly sensitive to the steric environment of the substrate, often leading to high levels of diastereoselectivity. uwo.ca The hydroboration reaction typically proceeds from the less sterically hindered face of the double bond, a principle that can be used to predict and control the formation of new stereocenters. uwo.ca For example, in the synthesis of steroid side chains, this compound has been used to achieve high selectivity in the installation of a methyl group. uwo.ca

Stereochemical Fidelity in cis-Reduction of Alkynes

Chemoselective Hydroboration in the Presence of Competing Functional Groups (e.g., Carbonyl Compounds)

A significant advantage of this compound is its ability to selectively hydroborate alkenes and alkynes in the presence of more reactive functional groups, such as carbonyls (aldehydes and ketones). tennessee.edugrafiati.comcdnsciencepub.com While less hindered boranes can reduce carbonyl groups, the steric hindrance of this compound significantly retards its reaction with them, allowing for the preferential hydroboration of the carbon-carbon multiple bond. tennessee.edu

This chemoselectivity allows for the synthesis of hydroxy ketones and hydroxy aldehydes from olefinic ketones and aldehydes, respectively, after subsequent oxidation of the organoborane intermediate. tennessee.edugrafiati.comcdnsciencepub.com Similarly, alkynyl ketones and aldehydes can be selectively hydroborated and then either protonated to yield olefinic carbonyl compounds or oxidized to produce dicarbonyl compounds. tennessee.edugrafiati.com

Table 2: Chemoselective Hydroboration of Unsaturated Carbonyl Compounds with this compound

| Substrate | Product after Hydroboration and Oxidation/Protonolysis | Yield |

| Olefinic Ketone | Hydroxy Ketone | Good |

| Olefinic Aldehyde | Hydroxy Aldehyde | Good |

| Alkynyl Ketone | Olefinic Ketone (after protonolysis) | High |

| Alkynyl Aldehyde | Dicarbonyl Compound (after oxidation) | Good |

Data compiled from multiple sources. tennessee.edugrafiati.comcdnsciencepub.com

Substrate-Directed Hydroboration (e.g., Oxygen-Directed Effects)

In certain substrates, the presence of a functional group, such as a hydroxyl or ether group, can direct the hydroboration reaction to a specific face or position of the double or triple bond. umich.edu This "directing effect" can be attributed to the coordination of the Lewis acidic boron atom with the Lewis basic oxygen atom of the functional group.

For example, in the hydroboration of certain Z-methoxy-ene-ynes with this compound, there is a preferential delivery of the boron to the alkyne carbon proximal to the methoxy (B1213986) group. umich.edu This suggests an interaction between the methoxy group and the borane (B79455) in the transition state. However, the steric bulk of this compound can also override such directing effects in some cases, leading to the expected regioselectivity based on intermolecular hydroboration. umich.edu The interplay between steric effects and substrate-directing effects can be a powerful tool for controlling the outcome of hydroboration reactions.

This compound as a Versatile Reducing Agent

The steric bulk of the two cyclohexyl groups attached to the boron atom imparts a high degree of chemoselectivity to this compound, allowing for the targeted reduction of specific functional groups within complex molecules.

This compound exhibits notable chemoselectivity in the reduction of unsaturated carbonyl compounds. Due to its significant steric hindrance, it reacts preferentially with less sterically demanding functional groups. tennessee.edu This characteristic makes it an excellent reagent for the selective hydroboration of carbon-carbon double or triple bonds in the presence of carbonyl functionalities like aldehydes and ketones. tennessee.educdnsciencepub.comgrafiati.com While less hindered borane reagents such as 9-borabicyclo[3.3.1]nonane (9-BBN) are less chemoselective, this compound can effectively hydroborate a terminal alkene without significantly affecting a ketone or an aldehyde group in the same molecule. tennessee.educdnsciencepub.comresearchgate.net

The hydroboration of olefinic aldehydes and ketones with this compound, followed by an oxidative workup using reagents like sodium perborate, yields the corresponding hydroxy aldehydes and hydroxy ketones in good yields. tennessee.educdnsciencepub.comgrafiati.comresearchgate.net Similarly, alkynyl aldehydes and ketones can be selectively hydroborated at the triple bond. cdnsciencepub.comgrafiati.com Subsequent protonolysis of the resulting organoborane intermediate leads to olefinic carbonyl compounds, while oxidation yields dicarbonyl compounds. tennessee.educdnsciencepub.comgrafiati.com

| Substrate Type | Reaction with this compound | Subsequent Treatment | Final Product | Reference |

|---|---|---|---|---|

| Olefinic Aldehyde/Ketone | Selective hydroboration of C=C bond | Oxidation (e.g., sodium perborate) | Hydroxy Aldehyde/Ketone | cdnsciencepub.com, tennessee.edu |

| Alkynyl Aldehyde/Ketone | Selective hydroboration of C≡C bond | Protonolysis (e.g., acetic acid) | Olefinic Carbonyl Compound | cdnsciencepub.com, tennessee.edu |

| Alkynyl Aldehyde/Ketone | Selective hydroboration of C≡C bond | Oxidation (e.g., sodium perborate) | Dicarbonyl Compound | cdnsciencepub.com, tennessee.edu |

The reduction of nitriles to primary amines is a fundamental transformation in organic synthesis, traditionally relying on stoichiometric metal hydride reagents or transition-metal catalysis. nih.govbeilstein-journals.org More recently, borane-catalyzed hydroboration has emerged as a viable alternative. nih.gov In this context, this compound has been investigated as a catalyst for the hydroboration of nitriles to furnish primary amines. nih.gov

In a screening of various borane catalysts, this compound was found to be catalytically active for the hydroboration of heptanenitrile (B1581596) using pinacolborane (HBpin) as the turnover reagent. nih.gov The proposed mechanism for this transformation involves a double B–N/B–H transborylation cycle. nih.govresearchgate.net This catalytic approach transforms a traditionally stoichiometric reagent into a catalyst, offering good yields and chemoselectivity. nih.gov The development of such metal-free hydroboration methods is a significant step towards more sustainable chemical processes. organic-chemistry.orgrsc.org

The reduction of carboxylic acid derivatives requires careful selection of reagents to achieve the desired outcome, whether it be an aldehyde or an alcohol. wikipedia.orgresearchgate.net While powerful reducing agents like lithium aluminum hydride reduce most carbonyl compounds, more selective reagents are needed for partial reductions. wikipedia.orgharvard.edu The reactivity of dialkylboranes in these reductions is influenced by their steric bulk. researchgate.net

An investigation into the reduction of acylated aldonolactones (a type of cyclic ester) with various dialkylboranes, including this compound, revealed that the extent of reduction decreases as the size of the alkyl group on the borane increases. researchgate.net This suggests that the steric hindrance of this compound makes it a milder reducing agent compared to less bulky boranes, which can be advantageous for achieving selectivity. While borane-THF or borane-dimethyl sulfide (B99878) complexes are commonly used for reducing carboxylic acids, harvard.edu the use of sterically hindered dialkylboranes like this compound allows for finer control and selectivity in the reduction of certain carboxylic acid derivatives. researchgate.netnih.gov

Borane-Catalyzed Hydroboration for Nitrile Reduction to Primary Amines

This compound as a Key Intermediate and Precursor in Synthetic Pathways

Beyond its role as a reducing agent, this compound is a valuable intermediate that serves as a starting point for the synthesis of a wide range of other important organoboron compounds. smolecule.com

This compound is a member of the family of dialkylboranes (HBR₂), which also includes disiamylborane and 9-BBN. rsc.orgwikipedia.org These reagents are prized for the greater regioselectivity they offer in hydroboration reactions compared to borane (BH₃) itself. rsc.orgwikipedia.org this compound is typically prepared in situ via the hydroboration of cyclohexene (B86901) with a borane source. smolecule.comresearchgate.net

The resulting this compound can then be used to hydroborate other alkenes or alkynes, effectively acting as a carrier of a single B-H bond. rsc.orgorgsyn.org This process generates new trialkyl- or alkenyl(dialkyl)boranes, which are versatile intermediates in their own right. rsc.orgwikipedia.org For instance, the hydroboration of alkynes with this compound is a key step in creating stereodefined alkenylboranes, which are crucial for subsequent carbon-carbon bond-forming reactions. orgsyn.orgnih.gov The improved thermal stability of this compound compared to reagents like disiamylborane makes it a reliable choice in many synthetic procedures. wikipedia.orgwikipedia.org

Organoboronic acids (RB(OH)₂) and their corresponding esters are exceptionally important building blocks in modern organic chemistry, most notably for their use in Suzuki-Miyaura cross-coupling reactions. orgsyn.orgescholarship.org this compound plays a pivotal role in the synthesis of specific classes of these compounds, particularly alkenylboronic acids. wiley-vch.de

Utility in Carbon-Carbon Bond Forming Reactions (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of carbon-carbon bond formation, enabling the synthesis of complex organic molecules. Organoboranes, such as those derived from this compound, can participate in these palladium-catalyzed reactions. The process typically involves the hydroboration of an alkene or alkyne with this compound to form a vinyl- or alkyl-dicyclohexylborane intermediate. This intermediate can then undergo transmetalation with a palladium complex in the presence of a base, ultimately coupling with an organic halide.

However, the steric bulk of the dicyclohexyl groups on the boron atom can influence the efficiency of the coupling process. Mechanistic studies on the coupling of alkenylboranes have considered the role of the base in forming a more nucleophilic tetrahedral boronate complex to facilitate transmetalation. fishersci.no Research has indicated that the cross-coupling of organoboranes derived from this compound can result in lower yields compared to those from less sterically demanding boranes like diisopropylboronic esters. fishersci.no Due to factors like thermal instability, this compound is often prepared in situ from cyclohexene and a borane source for these applications. wikipedia.org While effective, reagents like 9-borabicyclo[3.3.1]nonane (9-BBN) are often preferred due to greater thermal stability and higher reactivity in cross-coupling reactions. wikidata.org

Synthesis of Functionalized Alkenes via Hydroboration-Iodination of Alkylselenoacetylenes

A highly stereoselective method for the synthesis of (E)-1-alkylseleno-1-alkenes utilizes the hydroboration-iodination of terminal alkylselenoacetylenes with this compound. fishersci.iefishersci.co.uk This reaction provides a direct route to synthetically useful vinyl selenides, which can serve as intermediates for the stereospecific synthesis of other alkenes. fishersci.ie

The process begins with the monohydroboration of a terminal alkylselenoacetylene with this compound, which is typically prepared in situ from cyclohexene and borane in tetrahydrofuran (B95107) (THF). fishersci.ie This step forms a (E)-selenovinylborane intermediate. Subsequent treatment of this intermediate with sodium hydroxide, followed by a solution of iodine in THF, yields the (E)-1-alkylseleno-1-alkene with high isomeric purity. fishersci.ie The stereochemistry of the products, confirmed by the characteristic absorption bands at 945-950 cm⁻¹ in their IR spectra, indicates a trans-addition across the triple bond. fishersci.ie This method has been shown to be effective for various alkylselenoacetylenes, providing excellent yields.

Table 1: Synthesis of (E)-1-Alkylseleno-1-Alkenes via Hydroboration-Iodination

| Entry | R¹ | R² | Product | Yield (%) | E-Isomeric Purity (%) |

|---|---|---|---|---|---|

| 1 | n-C₄H₉ | C₆H₅ | (E)-1-Phenylseleno-1-hexene | 85 | >98 |

| 2 | n-C₆H₁₃ | C₆H₅ | (E)-1-Phenylseleno-1-octene | 86 | >98 |

| 3 | c-C₆H₁₁ | C₆H₅ | (E)-1-Cyclohexyl-2-phenylselenoethene | 82 | >98 |

| 4 | n-C₄H₉ | n-C₄H₉ | (E)-1-Butylseleno-1-hexene | 83 | >98 |

Data sourced from a study on the hydroboration-iodination of terminal alkylselenoacetylenes. fishersci.ie

Catalytic Roles of this compound

Beyond its stoichiometric applications, this compound has been investigated for its potential in catalytic processes. These explorations leverage the Lewis acidic nature of the boron center to mediate or catalyze transformations, offering pathways for more efficient and atom-economical syntheses.

Catalytic Activity in Nitrile Hydroboration via B-N/B-H Transborylation

This compound has been identified as a catalytically active species in the hydroboration of nitriles to produce primary amines, a fundamental transformation in organic chemistry. fishersci.sewikipedia.orgwikipedia.org This reaction typically uses a stoichiometric borane source, like pinacolborane (HBpin), as the turnover reagent, while a substoichiometric amount of a borane catalyst initiates the reaction. fishersci.sewikipedia.org

In a screening of various borane catalysts for the hydroboration of heptanenitrile, this compound was shown to be catalytically active. fishersci.sewikipedia.org While other boranes, such as borane dimethyl sulfide complex (H₃B·SMe₂), demonstrated higher activity under the tested conditions, the competency of this compound highlights its potential in this catalytic cycle. fishersci.sewikipedia.org

The proposed mechanism involves a double B–N/B–H transborylation process. fishersci.sewikipedia.org The catalyst (this compound) first hydroborates the nitrile. The resulting N-borylimine then undergoes a series of transborylation steps with the stoichiometric reagent (HBpin), regenerating the active catalyst and ultimately leading to the N,N-diborylamine, which can be hydrolyzed to the primary amine. fishersci.sewikipedia.org This metal-free catalytic approach offers a valuable alternative to traditional methods that rely on stoichiometric hydride reagents or transition-metal catalysts. wikipedia.org

Table 2: Catalyst Screening for the Hydroboration of Heptanenitrile

| Entry | Catalyst (10 mol%) | Yield (%) |

|---|---|---|

| 1 | H₃B·SMe₂ | 85 |

| 2 | [H-B-9-BBN]₂ | 83 |

| 3 | H₃B·THF | 79 |

| 4 | This compound | 48 |

Yields determined by ¹H NMR spectroscopy for the formation of the N,N-diborylamine product from heptanenitrile and HBpin. fishersci.se

Computational Chemistry and Theoretical Modeling

Computational chemistry has become an indispensable tool for gaining deep insights into the mechanisms and stereochemical outcomes of reactions involving this compound.

Density Functional Theory (DFT) Calculations for Mechanistic Elucidation

Density Functional Theory (DFT) calculations have been instrumental in elucidating the mechanistic pathways of this compound reactions, particularly in hydroboration. rsc.orgmku.ac.keresearchgate.net These theoretical studies provide valuable information about transition states and reaction intermediates that are often difficult to observe experimentally.

For instance, DFT calculations have been employed to investigate the hydroboration of various substrates, revealing the intricate details of the reaction mechanism. rsc.orgmku.ac.ke Studies on the hydroboration of cyclic dienes have shown that the formation of this compound can be a kinetic product that eventually converts to the thermodynamically more stable tricyclohexylborane (B89586). rsc.org DFT calculations at the B3LYP/6-311++G** level of theory have quantified the activation barrier for the hydroboration of a third cyclohexene molecule by this compound, highlighting the steric hindrance involved. rsc.org

Furthermore, DFT analysis has been used to compare different mechanistic pathways in borane-catalyzed reactions. In the hydroboration of nitriles, for example, DFT calculations helped to differentiate between a pathway involving a second hydroboration and one proceeding through a B–N/B–H transborylation. beilstein-journals.orgd-nb.info

Kinetic studies combined with DFT calculations have also shed light on the order of reaction mechanisms. The hydroboration of terminal olefins with this compound has been shown to follow a three-halves-order mechanism, being first-order in the olefin and one-half-order in the dimeric borane. mku.ac.ke Computational analysis supports these findings, indicating that both steric and electronic effects play a crucial role in determining the rate of hydroboration for both internal and terminal olefins. mku.ac.ke

Table 1: Selected DFT Studies on this compound Reactions

| Reaction Studied | Key Findings from DFT Calculations |

|---|---|

| Hydroboration of cyclic dienes | This compound is a kinetic product; high activation barrier for conversion to tricyclohexylborane due to sterics. rsc.org |

| Borane-catalyzed nitrile hydroboration | Supported a double B–N/B–H transborylation mechanism over alternative pathways. beilstein-journals.orgd-nb.info |

Theoretical Approaches to Predict and Optimize Stereoselectivity (e.g., Houk Model)

Theoretical models are crucial for predicting and rationalizing the stereoselectivity of chemical reactions. The Houk model, for instance, is a well-established paradigm for explaining the diastereoselectivity in reactions of chiral alkenes. uwo.caslideshare.net This model posits that the preferred conformation of the alkene places the smallest substituent eclipsing the double bond to minimize steric interactions, and the incoming reagent attacks from the less hindered face. uwo.caslideshare.net

While the Houk model provides a general framework, its application to reactions involving this compound requires consideration of the specific steric and electronic properties of the borane reagent. uwo.ca The bulky cyclohexyl groups of this compound significantly influence the steric environment of the transition state, often enhancing the stereoselectivity predicted by the model.

In the context of hydroboration, analysis of the ground-state conformations of the reactant olefins, in line with the principles of the Houk model, serves as a powerful predictive tool for the resulting stereochemistry. uwo.ca The minimization of unfavorable non-bonded allylic steric interactions is a primary determinant of the stereochemical outcome. uwo.ca

Synthesis and Reactivity of Functionalized this compound Derivatives

The modification of the this compound scaffold has opened up new avenues for controlling its reactivity and developing novel applications in synthesis.

Modulation of Lewis Acidity through Intramolecular N→B-Coordination

The Lewis acidity of boranes is a key determinant of their reactivity. One strategy to modulate this property is through the introduction of a pendant Lewis basic group that can coordinate to the boron center. Intramolecular nitrogen-to-boron (N→B) coordination has been explored as a means to temper the Lewis acidity of boranes. nih.gov

In the context of functionalized this compound derivatives, a pendant amine or other nitrogen-containing group can be incorporated into one of the cyclohexyl rings or an attached substituent. This intramolecular coordination can stabilize the borane and modulate its reactivity. For example, in the design of iron complexes with a pyridine(dicarbene) pincer ligand, appended this compound Lewis acids were installed via late-stage hydroboration. nih.gov The steric bulk of the this compound group was found to favor the capture of oligomeric hydrazine. nih.gov This demonstrates how the properties of the borane can be tuned for specific applications, such as the capture and activation of small molecules.

Development of Chiral this compound Analogues for Asymmetric Synthesis

The development of chiral versions of this compound is of significant interest for asymmetric synthesis, particularly for enantioselective hydroboration. While this compound itself is achiral, chiral analogues can be synthesized from chiral terpenes. bridgewater.edu For example, hydroboration of naturally occurring chiral dienes like limonene (B3431351) or α-phellandrene can, in principle, yield chiral borabicyclic compounds that are analogues of 9-BBN. bridgewater.edu

These chiral boranes can then be used to induce asymmetry in reactions with prochiral substrates. For example, the enantioselective hydroboration of allenes using chiral, nonracemic boranes derived from α-pinene, such as diisopinocampheylborane, has been shown to be highly effective. nih.gov The sense of asymmetric induction is dictated by the chirality of the borane reagent. nih.gov Although not direct derivatives of this compound, these studies provide a proof-of-concept for the development of chiral this compound analogues for similar transformations.

Innovations in this compound-Mediated Methodologies

Researchers continue to develop novel synthetic methods that leverage the unique reactivity of this compound.

One area of innovation is the use of this compound in tandem or cascade reactions, where multiple transformations occur in a single pot. acs.org This approach offers significant advantages in terms of efficiency and atom economy. For instance, a tandem reaction has been developed that begins with the hydroboration of 1-alkynyl-1-boronate esters with this compound to generate 1-alkenyl-1,1-diboro species. acs.org These intermediates can then undergo in situ transmetallation with dialkylzinc reagents, followed by reaction with aldehydes to produce functionalized allylic alcohols. acs.org Such multi-step, one-pot procedures streamline the synthesis of complex molecules.

Another emerging area is the application of this compound in flow chemistry. While still a developing field, the use of continuous flow systems for hazardous or highly reactive reagents like boranes offers potential safety and scalability benefits. google.com

Exploration of New Reductive Transformations

While this compound is a well-established hydroborating agent, its application in more nuanced and selective reductive processes is a key area of modern research. Scientists are leveraging its specific steric and electronic properties to achieve transformations that are difficult with other reducing agents.

A notable area of development is in the chemoselective reduction of nitriles. Research into borane-catalyzed hydroboration of nitriles has identified this compound as an effective catalyst for their conversion into primary amines. beilstein-journals.org These reactions exhibit valuable functional group tolerance, successfully reducing nitriles while leaving moieties such as esters, nitro groups, and sulfones intact. beilstein-journals.org

Another innovative reductive application is the semireduction of alkynes. This compound facilitates the stereoselective hydroboration of alkynyl pinacolboronates to yield cis-alkenyl pinacolboronates. organic-chemistry.org This intermediate can then undergo chemoselective protodeboronation, providing a reliable method for the synthesis of specific alkene isomers. organic-chemistry.org

Furthermore, the reductive capabilities of this compound are being harnessed for the transformation of small, abundant molecules like carbon dioxide (CO₂). In systems catalyzed by alkaline earth metals, this compound acts as the reductant in the 4e⁻ reduction of CO₂, generating a bis(boryl)acetal. acs.org This reaction converts CO₂ into a synthetically useful C1 building block. acs.org Research has also demonstrated the regioselective anti-Markovnikov hydroboration of fluoroolefins using this compound, a transformation that allows for the synthesis of valuable fluoroorganic compounds. acs.org

Advancements in Carbon-Carbon and Carbon-Heteroatom Bond Formations

The organoborane intermediates derived from this compound are versatile platforms for the construction of complex molecular architectures through the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds.

Recent progress in C-C bond formation often involves the creation of geminal bis(boryl) species. The hydroboration of 2-alkylethynyl-1,3,2-benzodiazaboroles with this compound under metal-free conditions produces cis-1,1-bis(boryl)alkenes with high regioselectivity and in quantitative yields. mdpi.com Similarly, the hydroboration of 1-alkynyl-1-boronate esters with this compound generates 1-alkenyl-1,1-diboro species. researchgate.net These multi-boronated intermediates are highly valuable, as the distinct reactivity of the different boryl groups allows for sequential and selective functionalization to build complex carbon skeletons. mdpi.comresearchgate.net For instance, these intermediates can react with aldehydes to furnish B(pin)-substituted allylic alcohols, which are versatile building blocks in organic synthesis. researchgate.net

Significant strides have also been made in C-X bond formation. In a novel application following the aforementioned reduction of CO₂, the resulting bis(boryl)acetal intermediate can react in situ with thiols. acs.org This process forms a new carbon-sulfur (C-S) bond, yielding borylated hemithioacetal compounds under mild, neutral conditions. acs.org This reaction sequence represents a sophisticated use of this compound, first as a reductant and subsequently as a tool for C-X bond construction.

Emerging Research Avenues and Untapped Potential

The chemistry of this compound is entering a new phase characterized by its use in catalytic systems and its role in creating high-value molecules for materials science and medicine. These emerging areas highlight the untapped potential of this classic reagent.

Application in Metal-Free Catalytic Systems

There is a strong impetus in modern chemistry to develop catalytic methodologies that avoid transition metals, thereby circumventing issues of cost, toxicity, and product contamination. beilstein-journals.org this compound and its derivatives are at the forefront of this movement, demonstrating significant promise in metal-free catalysis.

One of the most compelling examples is the dehydrogenation of formic acid (HCOOH), a key reaction for chemical hydrogen storage. nih.gov Dialkylborane derivatives, including those based on this compound, have been identified as the first metal-free catalysts capable of promoting the selective decomposition of formic acid to H₂ and CO₂. nih.gov Studies have shown that this compound-based catalysts exhibit significantly higher activity compared to other borane systems like 9-BBN. nih.gov

Catalyst Performance in Metal-Free Dehydrogenation of Formic Acid

| Catalyst Precursor (10 mol%) | Time (h) | Conversion (%) | Reference |

|---|---|---|---|

| BBN-H | 19 | 40 | nih.gov |

| BBN-I | 19 | 23 | nih.gov |

| Cy₂B-I | 4.5 | 100 | nih.gov |

Role in the Synthesis of Advanced Materials and Pharmaceutical Precursors

The unique reactivity of this compound makes it a valuable tool for constructing molecules with specialized functions, positioning it as a key reagent in the synthesis of advanced materials and complex pharmaceutical precursors.

In materials science, this compound can be used to synthesize novel materials with tailored properties, such as enhanced thermal stability or improved conductivity. lookchem.com Its role as a selective reducing and hydroborating agent allows for the precise installation of functional groups necessary for creating advanced polymers and organoboron-containing materials. lookchem.comsmolecule.com

In the pharmaceutical sector, this compound is utilized as a reducing agent in the synthesis of specific drug molecules and complex natural products. lookchem.com For example, it has been used in the synthetic pathway toward chlorosulfolipid products like deschloromytilipin A. lookchem.com Its ability to create stereochemically rich intermediates is highly prized. The synthesis of cis-alkenyl potassium organotrifluoroborates, enabled by the hydroboration of alkynes with this compound, provides stable, crystalline precursors that are readily used in Suzuki-Miyaura cross-coupling reactions—a cornerstone of modern pharmaceutical manufacturing. organic-chemistry.org Furthermore, its application in the synthesis of heterocyclic structures, such as pyrroles, underscores its utility in building the core scaffolds of many bioactive compounds. researchgate.net

Comparative Analysis with Other Dialkylborane Reagents

Hydroboration-Based Preparative Routes

The most common methods for preparing this compound involve the controlled reaction of a borane-Lewis base complex with cyclohexene (B86901). The Lewis base stabilizes the highly reactive borane (B79455) (BH3) monomer, allowing for a more controlled addition to the alkene.

The reaction stoichiometry is carefully controlled to a 2:1 molar ratio of cyclohexene to the borane source to favor the formation of this compound.

The borane-tetrahydrofuran (B86392) (BH3·THF) complex is a widely used reagent for hydroboration. wikipedia.org The synthesis of this compound using this adduct is typically performed by the dropwise addition of a solution of cyclohexene in dry tetrahydrofuran (B95107) (THF) to a cooled, stirred solution of 1M BH3·THF. fishersci.ca The reaction is maintained at a low temperature, generally between 0° and 5° C, for approximately 1.5 hours. fishersci.ca During this time, the product, this compound, precipitates from the reaction mixture as a white solid or slurry. wikipedia.orgfishersci.ca

An alternative and often preferred method, especially for larger-scale preparations, utilizes the borane-dimethyl sulfide (B99878) (BH3·SMe2 or BMS) complex. fishersci.fi This reagent is a more concentrated source of borane and can circumvent certain side reactions associated with THF, such as ring-opening. fishersci.fi

A common procedure involves charging a flask with cyclohexene and a suitable solvent like dry diethyl ether. The flask is cooled to 0°C, and the borane-dimethyl sulfide complex is added dropwise over a period of about 30 minutes with stirring. fishersci.no The reaction mixture is then stirred for an additional 2 to 3 hours at 0°C, during which this compound precipitates as a white solid. fishersci.nowikipedia.org This method has been reported to produce high yields, typically in the range of 92-99%. fishersci.no Variations of this procedure exist, including using different solvents like diglyme (B29089) or conducting the reaction at room temperature. fishersci.fiwikipedia.org

Research into alternative borane carriers has led to the use of borane-1,4-thioxane for the synthesis of this compound. wikipedia.org This method involves the reaction of cyclohexene with the borane-1,4-thioxane complex in a 2:1 molar ratio. The reaction is typically carried out at -20°C in an anhydrous solvent such as diethyl ether. fishersci.fi This approach represents an emerging technique in the preparation of this compound.

Table 1: Comparative Overview of Synthetic Routes to this compound

| Borane Source | Reactants | Solvent | Temperature | Time | Yield | Reference(s) |

|---|---|---|---|---|---|---|

| Borane-Tetrahydrofuran | Cyclohexene, BH3·THF | Tetrahydrofuran | 0-5 °C | 1.5 h | Not specified | fishersci.ca |

| Borane-Dimethyl Sulfide | Cyclohexene, BH3·SMe2 | Diethyl Ether | 0 °C | 3 h | 92-99% | fishersci.no |

| Borane-Dimethyl Sulfide | Cyclohexene, BH3·SMe2 | Diethyl Ether | Room Temp. | 1 h | Not specified | wikipedia.org |

| Borane-1,4-Thioxane | Cyclohexene, Borane-1,4-thioxane | Diethyl Ether | -20 °C | Not specified | Not specified | fishersci.fi |

Controlled Hydroboration of Cyclohexene with Borane-Lewis Base Complexes

Synthesis Utilizing Borane-Tetrahydrofuran Adducts

Considerations for Reaction Engineering and Scalability in this compound Synthesis

When scaling up the synthesis of this compound, several factors must be considered to ensure safety, efficiency, and product purity. The choice of borane source is a primary consideration. The borane-dimethyl sulfide complex is often favored for large-scale synthesis because it is more stable and concentrated than BH3·THF and avoids the potential for THF ring-opening side reactions. fishersci.fi

Solvent selection is also critical. While THF and diethyl ether are common, the use of higher-boiling point solvents like diglyme may be advantageous in certain process configurations, although this requires careful temperature control. fishersci.fiatamankimya.com The reaction is exothermic, and efficient heat removal is necessary, especially during the addition of the borane reagent, to maintain the desired reaction temperature and prevent runaway reactions. fishersci.no

The isolation of the solid this compound product requires careful handling. The product is separated from the supernatant liquid, often by syringe, cannula, or filtration under an inert atmosphere. fishersci.nowikipedia.org During drying under reduced pressure, the solid product can be prone to bumping, necessitating specific equipment configurations like a vacuum adapter with a glass frit and an auxiliary cold trap to prevent product loss. fishersci.no The entire process must be conducted under an inert atmosphere (e.g., nitrogen) as organoboranes are sensitive to air and moisture.

Fundamental Reactivity Patterns

The core reactivity of this compound can be understood through its functions as a Lewis acid, a scavenger for nucleophiles, and a reagent for creating carbon-boron bonds.

The boron atom in this compound possesses a vacant p-orbital, rendering it electron-deficient and a classic Lewis acid. This allows it to readily accept a pair of electrons from a Lewis base to form a stable coordination complex, known as a Lewis adduct. While the electron-donating nature of the cyclohexyl groups makes it a weaker Lewis acid compared to boranes with electron-withdrawing substituents, it still forms well-characterized adducts with a variety of Lewis bases, including amines, phosphines, and ethers like tetrahydrofuran (THF). For instance, its interaction with nitrogen bases such as pyridine (B92270) or triazine has been studied, though adduct formation can be influenced by the steric environment and the basicity of the donor atom. This ability to form complexes is fundamental to its storage and handling, as it is often prepared and used in a coordinating solvent like THF or dimethyl sulfide (DMS), where it exists as a Lewis adduct.

Leveraging its Lewis acidic nature, this compound can be employed as a nucleophilic scavenger. In a reaction mixture, unwanted nucleophiles can lead to undesired side reactions, reducing the yield and purity of the target product. This compound can effectively "trap" or sequester these nucleophiles by forming a stable adduct with them. This removes the nucleophile from the reaction pathway, preventing it from interfering with the desired transformation. This application is particularly useful in complex syntheses where precise control over reactive species is necessary.

The most prominent reaction of this compound is hydroboration, a powerful method for forming new carbon-boron (C-B) bonds. This reaction involves the addition of the boron-hydrogen (B-H) bond across a carbon-carbon double or triple bond. The process creates a trialkylborane intermediate, which is a versatile synthetic building block. umich.edu For example, hydroboration of an alkyne with this compound yields an alkenylthis compound. organic-chemistry.org This intermediate can then be subjected to various subsequent reactions. A common sequence is oxidation with hydrogen peroxide in the presence of a base to produce an alcohol or aldehyde, effectively achieving the hydration of the original multiple bond. Another pathway involves protonolysis with an acid like acetic acid, which replaces the boron group with a hydrogen atom. organic-chemistry.org

Role as a Nucleophilic Scavenger in Reaction Mixtures

Detailed Mechanistic Investigations of Hydroboration Reactions

The hydroboration reactions of this compound are characterized by high regioselectivity and a well-studied mechanism that proceeds through the monomeric form of the borane.

A defining feature of hydroboration with this compound is its pronounced anti-Markovnikov regioselectivity. In the addition to an unsymmetrical alkene or alkyne, the boron atom adds to the less substituted carbon of the multiple bond, while the hydrogen atom adds to the more substituted carbon. masterorganicchemistry.com This outcome is governed by a combination of steric and electronic factors within a concerted, four-membered transition state. umich.eduwikipedia.org

Steric Effects : The two large cyclohexyl groups on the boron atom create significant steric hindrance. umich.edu As the borane approaches the carbon-carbon multiple bond, this bulkiness directs the boron atom to the less sterically crowded carbon, minimizing unfavorable steric interactions. umich.edumasterorganicchemistry.com The use of such a hindered dialkylborane enhances this selectivity compared to less bulky reagents like borane (BH₃). umich.edumasterorganicchemistry.com

Electronic Effects : Although the reaction is concerted, the formation of the C-B bond is slightly more advanced than the C-H bond in the transition state. wikipedia.org This asynchronicity leads to the development of a partial positive charge (δ+) on the more substituted carbon atom, which is better able to stabilize it through hyperconjugation and inductive effects. umich.eduwikipedia.org The hydridic hydrogen (Hδ⁻) from the B-H bond, therefore, adds to this more electrophilic, substituted carbon. wikipedia.org

This reliable and predictable selectivity makes this compound a valuable tool for the synthesis of specific constitutional isomers that are often difficult to obtain through other methods. masterorganicchemistry.com

Table 1: Regioselectivity in the Hydroboration of Representative Alkenes This table illustrates the typical anti-Markovnikov addition pattern.

| Alkene Substrate | Major Product after Oxidation | Selectivity Principle |

|---|---|---|

| 1-Hexene | 1-Hexanol | Anti-Markovnikov |

| Styrene | 2-Phenylethanol | Anti-Markovnikov |

| 2-Methyl-1-pentene | 2-Methyl-1-pentanol | Anti-Markovnikov |

In solution, dialkylboranes like this compound exist primarily as bridged dimers. Mechanistic studies have explored whether the hydroboration reaction proceeds through an associative pathway , where the alkene directly attacks the dimer or a solvent-complexed monomer, or a dissociative pathway , where the dimer must first break apart. umich.edu

The overwhelming evidence, particularly from kinetic studies conducted by H.C. Brown and collaborators, supports a dissociative mechanism . umich.eduacs.org This mechanism proposes that the reaction proceeds through the following steps:

Dissociation : The dialkylborane dimer undergoes a prior, reversible dissociation to generate a small, equilibrium concentration of the monomeric, trivalent borane (R₂BH). This monomer is the true hydroborating agent, as it possesses the vacant orbital necessary for coordination with the alkene. umich.edubham.ac.uk

Hydroboration : The alkene then reacts with the borane monomer in the rate-determining step for less reactive alkenes. acs.orgpnas.org

Kinetic evidence provides strong support for this pathway. The hydroboration of many alkenes with dialkylborane dimers exhibits three-halves-order kinetics: first-order with respect to the alkene and one-half-order with respect to the borane dimer. acs.orgresearchgate.net This fractional order in the dimer is a hallmark of a mechanism involving the rapid, reversible dissociation of the dimer into monomers. acs.orgresearchgate.net In contrast, an associative mechanism, where the alkene attacks the dimer directly, would be expected to show simple second-order kinetics (first-order in both alkene and dimer). clockss.org While an associative pathway has been proposed for other borane systems, the dissociative model is now generally accepted for the hydroboration of alkenes with dialkylborane dimers like this compound. umich.eduacs.org

Influence of Steric and Electronic Effects on Hydroboration Kinetics and Regiochemistry

The reactivity and selectivity of this compound in hydroboration reactions are significantly governed by a combination of steric and electronic factors. This compound, with its two bulky cyclohexyl groups, is a sterically hindered dialkylborane. tennessee.edu This steric bulk plays a crucial role in directing the regioselectivity of the hydroboration of alkenes and alkynes. organicchemistrytutor.comredalyc.org

Steric Effects:

The primary influence of the bulky cyclohexyl groups is to direct the boron atom to the less sterically hindered carbon of a double or triple bond. redalyc.orgchemistrysteps.com This results in what is known as anti-Markovnikov addition, where the hydrogen atom adds to the more substituted carbon. libretexts.org For instance, in the hydroboration of terminal alkenes, this compound exhibits high regioselectivity, with the boron atom preferentially adding to the terminal carbon. tennessee.eduresearchgate.net This steric hindrance is so significant that this compound can selectively hydroborate a terminal alkene in the presence of less sterically accessible functional groups like ketones or aldehydes. tennessee.edu The steric bulk is also responsible for preventing over-reduction in certain substrates. umich.edu

The regioselectivity can be enhanced by using even bulkier boranes. For example, while diborane (B8814927) provides a 94% regioselectivity for the hydroboration of 1-hexene, this compound, and other dialkylboranes like disiamylborane, increase this selectivity to 99%. redalyc.org

Electronic Effects:

Electronic effects also contribute to the regioselectivity of hydroboration. The boron atom in this compound is electrophilic due to its vacant p-orbital, while the B-H bond is polarized with the hydrogen atom carrying a partial negative charge. redalyc.orgumich.edu The alkene or alkyne acts as a nucleophile, donating electrons from its π-system to the boron. chemistrysteps.comlibretexts.org The transition state of the reaction is a four-membered ring where the boron is partially bonded to one carbon and the hydrogen to the other. umich.edu Electronic effects favor the placement of the partially positive charge that develops on the more substituted carbon of the double bond, further reinforcing the anti-Markovnikov regioselectivity. chemistrysteps.comumich.edu

In some cases, electronic effects from substituents on the substrate can influence the regioselectivity. For example, in the hydroboration of Z-methoxy-ene-ynes with this compound, the boron is preferentially delivered to the alkyne carbon proximal to the methoxy (B1213986) group, suggesting a directing effect of the oxygen atom. umich.edu

Kinetic Studies of this compound Reactivity

Determination of Reaction Orders in Hydroboration Processes

Kinetic studies of hydroboration reactions involving dialkylboranes like this compound have provided significant insights into the reaction mechanism. These studies often reveal the order of the reaction with respect to the reactants, which helps in elucidating the rate-determining step.

Dialkylboranes, including this compound, typically exist as dimers in solution. umich.edu The mechanism of hydroboration is generally believed to proceed through a dissociation of the dimer into the monomeric form, which is the active hydroborating agent. umich.edu

Kinetic studies on the hydroboration of alkenes with 9-borabicyclo[3.3.1]nonane (9-BBN), a related dialkylborane, have shown that the reaction order can vary depending on the reactivity of the alkene. pnas.org

For more reactive alkenes , the reaction exhibits first-order kinetics, being first-order in the borane dimer and zero-order in the alkene. pnas.org This suggests that the dissociation of the dimer is the rate-determining step.

For less reactive alkenes , the reaction follows three-halves-order kinetics, being first-order in the alkene and one-half-order in the borane dimer. pnas.org This indicates that the reaction between the monomeric borane and the alkene is the rate-determining step.

While specific kinetic data for this compound is less commonly reported in comparison to 9-BBN, the general principles are expected to be similar. The hydroboration of oct-1-ene, a terminal olefin, with dialkylboranes has been shown to proceed via three-halves-order kinetics. scispace.com The reaction of a terminal alkene with this compound is generally considered to be a fast process. tennessee.edu

Comparative Kinetic Analysis with Other Dialkylboranes

The reactivity of this compound can be compared to other dialkylboranes, with steric hindrance being a key differentiating factor.

| Dialkylborane | Common Abbreviation | Steric Hindrance | Relative Reactivity |

| This compound | Chx₂BH | High | Less reactive than less hindered boranes |

| Disiamylborane | Sia₂BH | High | Similar to this compound |

| 9-Borabicyclo[3.3.1]nonane | 9-BBN | Moderate | Generally more reactive than Chx₂BH |

Table is based on general observations from the literature. tennessee.eduredalyc.orgnih.gov

Unhindered borane reagents like 9-BBN are generally less chemoselective towards unsaturated carbon-carbon bonds versus carbonyl groups when compared to more hindered reagents like this compound. tennessee.edu This difference in reactivity and selectivity is a direct consequence of the steric bulk of the alkyl groups on the boron atom. The greater steric hindrance of this compound makes it a more selective reagent, capable of differentiating between various functional groups and positions within a molecule. tennessee.eduresearchgate.net For instance, in the hydroboration of allenes, both 9-BBN and this compound initially form the (Z)-allylic borane, which then isomerizes to the more stable (E)-isomer. nih.gov

Mechanisms of this compound in Transmetalation Reactions

Mechanistic Pathways in Boron-to-Boron Alkenyl Transfer

This compound can act as a catalyst in the hydroboration of alkynes with catecholborane or pinacolborane. rsc.org The proposed mechanism involves an initial hydroboration of the alkyne with this compound to form an alkenylthis compound intermediate. rsc.org This intermediate then undergoes a transmetalation reaction, specifically a boron-to-boron alkenyl transfer, with catecholborane or pinacolborane. rsc.org This transfer is thought to proceed through a four-membered transition state, which regenerates the this compound catalyst and produces the desired alkenylboronic ester. rsc.org This catalytic cycle allows for the efficient synthesis of alkenylboronic esters under mild conditions. researchgate.net

Optimization Strategies for Selectivity in Transmetalation via Temperature and Solvent Effects

The selectivity of transmetalation reactions involving organoboranes derived from this compound can be significantly influenced by reaction parameters such as temperature and solvent.

In the synthesis of (Z)-disubstituted allylic alcohols, a (Z)-disubstituted vinylzinc reagent is generated in situ. organic-chemistry.org This process involves the hydroboration of a 1-bromo-1-acetylene with this compound, followed by reaction with t-butyllithium and transmetalation with diethylzinc. organic-chemistry.org The choice of solvent is critical for the stability and reactivity of the intermediates. Tetrahydrofuran (THF) has been found to be a suitable solvent for this sequence, stabilizing the vinylzinc reagent and leading to high yields of the desired product. organic-chemistry.org

Temperature also plays a crucial role in controlling selectivity. Lowering the temperature can often suppress undesired side reactions. For example, in the enantioselective synthesis of (Z)-disubstituted allylic alcohols, a background reaction promoted by lithium halides can lead to the formation of a racemic product. organic-chemistry.org This undesired pathway can be inhibited by the addition of tetraethylethylenediamine (TEEDA). organic-chemistry.org Furthermore, conducting the transmetalation at low temperatures, such as -78 °C, can favor the desired transmetalation pathway and minimize competing processes.

Advanced Analytical Techniques for Characterization of Dicyclohexylborane and Its Reaction Products

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Isomeric Composition Analysis

NMR spectroscopy is an indispensable tool for the detailed structural elucidation of organoboranes. For dicyclohexylborane and its derivatives, ¹¹B NMR is particularly informative due to the direct observation of the boron nucleus.

¹¹B NMR Spectroscopy: The chemical shift (δ) in ¹¹B NMR provides critical information about the coordination state and electronic environment of the boron atom. Trivalent organoboranes, such as this compound, typically resonate in a low-field region. For instance, this compound in its dimeric form, bridged by hydrides, shows a resonance at approximately +29 ppm. rsc.orgrsc.org In contrast, its adducts with Lewis bases exhibit upfield shifts, indicating a change to a tetracoordinate boron center. rsc.org The chemical shifts of various reaction products, such as dicyclohexylboron azides (δ ≈ 61.3 ppm) and dicyclohexylboron trifluoromethanesulfonate (B1224126) (δ ≈ 59.2 ppm), provide a distinct signature for their identification. rsc.org

Solid-state ¹¹B NMR is also a powerful technique, especially for analyzing polymeric materials derived from this compound reactions. It can distinguish between different boron species within a network. For example, solid-state ¹¹B NMR of this compound reveals a narrower line shape with a quadrupolar coupling of about 2.7 MHz, compared to the broader signal of tricyclohexylborane (B89586) (quadrupolar coupling of 5 MHz). rsc.orgrsc.org This difference aids in the analysis of polymer networks formed during hydroboration reactions.

| Compound/Species | ¹¹B NMR Chemical Shift (ppm) | Remarks | Source(s) |

| This compound (dimer) | +29 | Solution NMR | rsc.orgrsc.org |

| This compound (solid-state) | +30 | Isotropic chemical shift | rsc.orgrsc.org |

| Tricyclohexylborane | +81 | Solution NMR | rsc.org |

| Dicyclohexylboron Azide | 61.3 | Broad singlet | rsc.org |

| Dicyclohexylboron Trifluoromethanesulfonate | 59.2 | Broad singlet | |

| Pyridine (B92270) adduct of a this compound derivative | 8.0 | High-field shift indicates tetracoordination | rsc.org |

¹H-coupled ¹¹B NMR: While standard ¹¹B NMR spectra are often acquired with proton decoupling to simplify the signals, ¹H-coupled ¹¹B NMR provides valuable information about the number of protons directly attached to the boron atom. In these spectra, the ¹¹B signal is split into a multiplet according to the n+1 rule, where n is the number of attached protons. This technique is particularly useful for identifying boron hydride species. For instance, the signal for a B-H moiety will appear as a doublet. The effect on NMR signal intensities when solid-state ¹¹B NMR is acquired with and without ¹H decoupling can provide further evidence for the presence of B-H bonds in reaction products, such as in polymeric materials formed from hydroboration. rsc.orgrsc.org Advanced 2D NMR techniques like ¹H-¹¹B Heteronuclear Multiple Bond Correlation (HMBC) can be employed to establish correlations between the boron nucleus and protons that are two or three bonds away, which is invaluable for the complete structural assignment of complex reaction products. nih.gov

Chromatographic Methods for Purity Assessment and Mixture Separation

Gas chromatography (GC) is a primary technique for assessing the purity of volatile organoboranes like this compound and for analyzing the composition of reaction mixtures. sdsu.edu

The purity of a this compound preparation can be readily checked by GC, where a pure sample should ideally show a single prominent peak. cardiff.ac.uk However, it is important to note that the absence of multiple peaks does not always guarantee purity, as some isomers or impurities may co-elute depending on the column and conditions used. cardiff.ac.uk

In the context of hydroboration-oxidation reactions, GC analysis is instrumental in determining the regioselectivity and stereoselectivity of the reaction. For example, after the hydroboration of an alkene with this compound followed by oxidation to the corresponding alcohols, GC can separate and quantify the different isomers formed. chemrxiv.org Chiral GC columns can even be used to separate and quantify the enantiomers of the alcohol products, providing a measure of the enantioselectivity of asymmetric hydroboration reactions. chemrxiv.org

For instance, in the hydroboration-oxidation of 1-alkylthio-1-alkynes with this compound, the resulting mixture of S-alkyl alkanethioates and other by-products can be analyzed by GLC to determine the product ratio, which in turn reflects the regioselectivity of the initial hydroboration step. oup.com Similarly, the analysis of the oxidized products from the hydroboration of cyclic dienes by GC-MS allows for the identification and quantification of the various diols formed, shedding light on the reaction pathway. rsc.orgrsc.org

| Application of GC | Analyzed Products | Information Obtained | Source(s) |

| Purity Assessment | This compound | Presence of impurities | cardiff.ac.uk |

| Reaction Product Analysis | Alcohols from hydroboration-oxidation | Regioselectivity, Diastereoselectivity | chemrxiv.org |

| Reaction Product Analysis | S-alkyl alkanethioates | Regioselectivity of hydroboration | oup.com |

| Reaction Product Analysis | Cyclohexane diols | Product distribution | rsc.orgrsc.org |

It is a common practice to derivatize the organoborane products, typically through oxidation to the more stable and less reactive alcohols, before GC analysis. sdsu.edu This approach overcomes the challenges associated with the direct chromatographic analysis of reactive organoboranes.

In Situ Spectroscopic Techniques for Reaction Monitoring

In situ spectroscopic techniques, particularly Fourier Transform Infrared (FTIR) spectroscopy, are powerful for monitoring the progress of reactions involving this compound in real-time. thermofisher.comdoi.orgyoutube.com This allows for the tracking of reactant consumption, intermediate formation, and product generation without the need for sampling and offline analysis. researchgate.net

By inserting a fiber-optic probe into the reaction vessel, FTIR spectra can be continuously recorded. doi.org In a typical hydroboration reaction, one could monitor the disappearance of the characteristic vibrational bands of the alkene reactant and the appearance of new bands corresponding to the C-B bond of the organoborane product. For example, the progress of a hydroboration reaction can be followed by observing the decrease in the intensity of the C=C stretching vibration of the alkene.

While direct literature examples of in-situ FTIR monitoring of this compound hydroborations are not prevalent, the methodology is well-established for a wide range of organic reactions, including polymerizations and other catalytic processes. doi.orgresearchgate.net The principles are directly applicable. For instance, in the polymerization of phenylacetylene, the reaction can be monitored by the disappearance of the ν(C≡C) stretch at 2110 cm⁻¹. doi.org Similarly, the formation of intermediates in complex reaction sequences can be detected and their concentration profiles tracked over time. youtube.com This real-time data is invaluable for kinetic studies, understanding reaction mechanisms, and optimizing reaction conditions such as temperature, pressure, and catalyst loading to maximize yield and selectivity. youtube.comresearchgate.net

The ability of in-situ FTIR to provide a continuous stream of data offers a significant advantage over traditional offline methods, which rely on a limited number of data points and can miss transient intermediates or rapid reaction phases. youtube.com

Q & A

Q. What are the standard protocols for synthesizing and characterizing dicyclohexylborane in hydroboration reactions?

this compound is typically synthesized via hydroboration of alkynes or alkenes under inert atmospheres. Characterization involves NMR to confirm boron hybridization (e.g., a singlet at ~55 ppm for sp-hybridized boron) and gas chromatography (GC) to assess purity. For example, hydroboration of terminal alkynes with this compound in THF at 0°C followed by protonolysis with acetic acid yields cis-alkenes, as verified by GC comparison with authentic samples .

Q. How can researchers mitigate safety risks associated with this compound in exothermic reactions?

this compound reacts exothermically with trifluoromethanesulfonic acid, requiring strict temperature control (<0°C) and inert gas purging. Reactions should be conducted in flame-resistant equipment with real-time monitoring (e.g., IR spectroscopy) to detect gas evolution. Safety protocols from Organic Syntheses emphasize using Schlenk-line techniques and quenching unreacted borane with methanol under controlled conditions .

Q. What experimental strategies ensure stereochemical fidelity in cis-reduction of alkynes using this compound?

For cis-selective alkyne reduction, hydroboration with this compound followed by protonolysis (e.g., acetic acid at −78°C) preserves stereochemistry. This method avoids over-reduction and side reactions, as demonstrated in the synthesis of Z,Z,Z-skipped olefins with >90% stereochemical retention .

Advanced Research Questions

Q. How can temperature and solvent choice optimize selectivity in transmetallation reactions involving this compound?

Lower temperatures (−78°C) and polar aprotic solvents (e.g., THF) favor transmetallation of this compound-derived intermediates with organozinc reagents, suppressing competing migration pathways. For instance, diethylzinc addition at −78°C reduced ethyl migration from 20% to <7% in cyclohexyl-substituted allylic alcohol synthesis .

Q. What methodologies resolve contradictions in solvent-dependent reactivity of this compound?

Discrepancies in reactivity (e.g., hydroboration failure in EtO vs. THF) are addressed by solvent screening and NMR kinetic studies. THF stabilizes borane intermediates via Lewis acid-base interactions, enabling complete hydroboration, whereas EtO lacks sufficient coordinating power, leading to decomposition .

Q. How can enantioselectivity be enhanced in this compound-mediated asymmetric allylic alcohol synthesis?

Racemization caused by LiX (X = Br, Cl) is mitigated using 20–30 mol% tetraethylethylenediamine (TEEDA) as an inhibitor. TEEDA suppresses LiX-promoted non-stereoselective pathways without interfering with chiral zinc catalysts, achieving up to 98% ee in (Z)-disubstituted allylic alcohols .

Q. What analytical techniques validate mechanistic hypotheses in this compound-mediated tandem reactions?

Multi-step one-pot reactions (e.g., hydroboration-transmetallation-epoxidation) are monitored via in situ NMR and GC-MS. Isotopic labeling (e.g., O quenching) and kinetic isotope effects (KIE) further elucidate protonolysis and transmetallation mechanisms .

Methodological Best Practices

- Characterization : Always cross-validate products using NMR, GC, and X-ray crystallography (for crystalline intermediates) .

- Reaction Optimization : Systematically vary temperature, solvent, and stoichiometry to minimize side reactions (e.g., ethyl migration) .

- Safety : Adopt Schlenk-line techniques and real-time gas monitoring for exothermic or hazardous reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.